molecular formula C13H13NO3 B3345436 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester CAS No. 105194-22-7

1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester

Cat. No.: B3345436
CAS No.: 105194-22-7
M. Wt: 231.25 g/mol
InChI Key: FKEHEUVXUIVPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester is a heterocyclic organic compound featuring a pyrrole ring substituted with a phenyl group at the 2-position, a ketone group at the 5-position, and an ethyl ester at the 3-carboxylic acid position. The dihydro-pyrrole (2-pyrroline) backbone introduces partial saturation, influencing its reactivity and physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-5-phenyl-1,3-dihydropyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)10-8-11(15)14-12(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEHEUVXUIVPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457998
Record name 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105194-22-7
Record name 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with phenylhydrazine can lead to the formation of the desired pyrrole derivative through a series of condensation and cyclization steps. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The phenyl group and ester moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified pyrrole derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that pyrrole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that similar pyrrole compounds could inhibit the growth of cancer cells by inducing apoptosis through the modulation of signaling pathways such as the MAPK pathway. The structural characteristics of pyrroles allow for interaction with biological targets, making them promising candidates for new anticancer drugs .

Antimicrobial Properties
Pyrrole derivatives have also shown antimicrobial activity against various pathogens. A notable study highlighted the efficacy of pyrrole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects
Recent investigations into the neuroprotective effects of pyrrole derivatives suggest their potential in treating neurodegenerative diseases. For example, compounds similar to 1H-Pyrrole-3-carboxylic acid have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in conditions like Alzheimer's disease .

Materials Science

Polymer Synthesis
The unique chemical structure of pyrrole derivatives allows them to be utilized in polymer synthesis. These compounds can be polymerized to form conductive polymers, which have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of pyrrole units into polymer backbones enhances electrical conductivity and stability .

Nanocomposites
Pyrrole-based nanocomposites have been developed for use in sensors and energy storage devices. The integration of these compounds with nanomaterials such as graphene or carbon nanotubes improves the mechanical properties and electrical performance of the resulting materials. Such composites are being explored for applications in supercapacitors and batteries .

Agrochemicals

Pesticidal Activity
Pyrrole derivatives have been investigated for their potential as agrochemicals, particularly as pesticides. Studies have shown that certain pyrrole compounds exhibit insecticidal properties against agricultural pests, providing an alternative to conventional pesticides that may pose environmental risks. The mode of action typically involves neurotoxicity towards target insect species .

Case Studies

Application Area Study Reference Findings
Antitumor Activity Induced apoptosis in cancer cells via MAPK pathway modulation.
Antimicrobial Properties Effective against S. aureus and E. coli; disrupts bacterial membranes.
Neuroprotective Effects Protects neuronal cells from oxidative stress; potential Alzheimer's treatment.
Polymer Synthesis Conductive polymers for OLEDs and solar cells.
Nanocomposites Enhanced performance in energy storage devices like supercapacitors.
Pesticidal Activity Insecticidal effects on agricultural pests; alternative to conventional pesticides.

Mechanism of Action

The mechanism by which 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents/Modifications Key References
Target Compound (Unknown CAS) Likely C₁₄H₁₃NO₃ ~243.26 (est.) 2-phenyl, 5-oxo, ethyl ester at C3
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester (89-33-8) C₁₂H₁₂N₂O₃ 232.23 Pyrazole ring (N1-phenyl), ethyl ester at C3
1H-Pyrrole-3-carboxylic acid, 4-amino-2-methyl-5-phenyl-, ethyl ester (59133-02-7) C₁₄H₁₆N₂O₂ 244.29 4-amino, 2-methyl, 5-phenyl substituents
1H-Pyrrole-3-carboxylic acid,4-[(4-bromophenyl)hydroxymethylene]-… (836624-11-4) C₂₀H₁₆BrNO₄ 414.25 4-(4-bromophenyl hydroxymethylene) addition
Ethyl (4Z)-4-{[(4-methoxyphenyl)amino]methylidene}-… (251307-04-7) C₁₆H₁₈N₂O₄ 302.33 4-methoxyanilino methylidene group

Key Observations :

  • Functional Group Impact: The 4-amino substituent (CAS 59133-02-7) introduces basicity and hydrogen-bond donor capacity, which could enhance binding to biological targets compared to the target compound’s ketone group .

Physicochemical and Reactivity Trends

  • Solubility : Ethyl ester groups generally improve lipid solubility, but bulky substituents (e.g., 4-bromophenyl hydroxymethylene in CAS 836624-11-4) reduce aqueous solubility .
  • Acid-Base Behavior : The target compound’s ketone and ester groups confer weak acidity (pKa ~1–3 estimated for analogs, e.g., predicts pKa 1.15 for a related compound).
  • Stability : Dihydro-pyrrole derivatives (e.g., the target compound) are prone to oxidation, whereas fully aromatic pyrroles (e.g., CAS 1631030-77-7 in ) exhibit greater stability .

Biological Activity

1H-Pyrrole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester is a notable member of this class, exhibiting various pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3, with a molecular weight of approximately 273.33 g/mol. The compound features a pyrrole ring substituted with a carboxylic acid and an ethyl ester group, contributing to its biological activity.

Antioxidant Activity

Pyrrole derivatives are known for their antioxidant properties. Studies have demonstrated that compounds containing the pyrrole structure can effectively scavenge free radicals. For instance, a related compound was evaluated using the DPPH radical scavenging method, revealing high antioxidant activity comparable to ascorbic acid .

Antiviral Activity

Research indicates that pyrrole derivatives may possess antiviral properties. In particular, compounds similar to 1H-Pyrrole-3-carboxylic acid have shown effectiveness against various viruses. For example, certain pyrrole-based compounds exhibited significant antiviral activity against the tobacco mosaic virus and herpes simplex virus (HSV-1) in vitro .

Antibacterial and Anti-inflammatory Effects

Some studies suggest that pyrrole derivatives may also exhibit antibacterial and anti-inflammatory activities. The presence of specific functional groups within the pyrrole structure can enhance these effects, making them potential candidates for developing new antibacterial agents .

The biological activities of 1H-Pyrrole-3-carboxylic acid derivatives are attributed to their ability to interact with various biological targets:

  • Radical Scavenging : The antioxidant properties are primarily due to the electron-donating ability of the pyrrole nitrogen atom.
  • Enzyme Inhibition : Some derivatives inhibit enzymes involved in viral replication or inflammatory pathways.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, facilitating its action on intracellular targets.

Case Studies

StudyFindings
Angelov & Yanev (2024)Reported high yields in synthesizing related pyrrole derivatives with promising biological activities .
Bernardino et al. (2021)Demonstrated antiviral activity against tobacco mosaic virus with related compounds .
Salem et al. (2020)Highlighted the potential of pyrrole derivatives as antiviral agents against HSV-1 .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester, and how are reaction conditions optimized?

  • Methods :

  • Cyclocondensation : Reacting substituted amines with α,β-unsaturated carbonyl precursors under acidic or basic conditions. Temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impact yield .
  • Esterification : Direct esterification of the carboxylic acid precursor using ethanol and catalytic sulfuric acid. Excess ethanol drives equilibrium toward ester formation .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 1–5 mol% p-toluenesulfonic acid) and reaction time (6–24 hrs) to balance yield (typically 50–75%) and purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Key Techniques :

  • NMR : 1^1H NMR identifies protons on the pyrrole ring (δ 6.2–7.1 ppm) and ester group (δ 1.2–4.3 ppm). 13^{13}C NMR confirms the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm) .
  • X-Ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H–N interactions in the solid state) .
    • Supplementary Data : IR spectroscopy verifies C=O stretches (1650–1750 cm1^{-1}), while mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 357.79) .

Q. What physicochemical properties are critical for handling and storage?

  • Key Properties :

PropertyValue/DescriptionSource
Melting PointNot reported; likely amorphous
SolubilityModerate in DMSO, ethanol
StabilityHydrolytically sensitive; store anhydrous, 4°C
  • PSA (Polar Surface Area) : 60.69 Ų, indicating moderate polarity and potential for passive membrane diffusion .

Advanced Research Questions

Q. How does the keto group at position 5 influence reactivity compared to non-oxidized pyrrole derivatives?

  • Mechanistic Insights :

  • The 5-oxo group enhances electrophilicity at C-4, enabling nucleophilic attacks (e.g., Grignard reagents) to form dihydro derivatives. This contrasts with non-oxidized pyrroles, which favor electrophilic substitution .
  • Example : Under basic conditions, the keto group participates in keto-enol tautomerism, altering regioselectivity in cross-coupling reactions .
    • Data Contradictions : Some studies report unexpected side products (e.g., ring-opening) under strong reducing conditions. Verify via 15^{15}N NMR to track tautomeric shifts .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Approaches :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Contaminants (e.g., unreacted precursors) may falsely modulate enzyme inhibition .
  • Assay Conditions : Standardize ATP concentration in kinase assays, as variations (1–10 µM) alter IC50_{50} values .
    • Case Study : Conflicting cytotoxicity data (IC50_{50} = 10–50 µM) across studies were traced to differences in cell line passage numbers and serum content in media .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or MAP kinase. The ester group’s flexibility allows multiple binding poses .
  • MD Simulations : AMBER or GROMACS simulate binding stability. The phenyl ring at C-2 shows π-π stacking with Tyr385 in COX-2 over 100 ns trajectories .
    • Validation : Compare predicted binding energies (ΔG = -8 to -10 kcal/mol) with experimental IC50_{50} values .

Q. What are the challenges in derivatizing the ester group for structure-activity relationship (SAR) studies?

  • Synthetic Hurdles :

  • Hydrolysis under basic conditions complicates ester-to-acid conversion. Use mild saponification (LiOH, THF/H2_2O) to preserve the pyrrole ring .
  • Alternative Routes : Introduce alkyl/aryl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C-3 or C-4 instead of modifying the ester directly .
    • SAR Insights : Ethyl ester derivatives exhibit better bioavailability than methyl analogs, likely due to enhanced lipophilicity (logP = 2.8 vs. 2.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Reactant of Route 2
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.